2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Ethanone Moiety: The ethanone moiety can be attached through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Coupling with 3-Methoxyphenol: The final step involves the coupling of the intermediate with 3-methoxyphenol through an etherification reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Materials Science: The unique structural features of this compound may be utilized in the design and development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)pentanone: Similar structure with a pentanone moiety instead of ethanone.
Uniqueness
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyphenoxy group, methylthio group, and pyrrolidine ring in a single molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-11-4-3-5-12(8-11)18-10-14(16)15-7-6-13(9-15)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAIHGJYDJSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.